potassium 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carbodithioate
Description
Properties
IUPAC Name |
potassium;8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2.K/c1-16-8-2-3-11-9(6-8)10-7-15(13(17)18)5-4-12(10)14-11;/h2-3,6,14H,4-5,7H2,1H3,(H,17,18);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJWRMQCPIDHSM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=S)[S-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13KN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carbodithioate typically involves multi-step organic reactions. The starting materials often include indole derivatives, which undergo a series of chemical transformations such as alkylation, methoxylation, and carbodithioate formation. The reaction conditions may vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to ensure consistent production. The process would also involve rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carbodithioate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Chemistry
Potassium 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carbodithioate serves as a precursor in synthesizing more complex organic molecules and as a reagent in various organic reactions. Its unique structure allows it to participate in diverse chemical transformations.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antiviral Properties : Studies have shown that indole derivatives can inhibit viral replication by targeting specific viral enzymes or receptors.
- Anticancer Effects : The compound has been investigated for its potential to induce apoptosis in cancer cells through mechanisms involving modulation of signaling pathways.
- Antimicrobial Activity : It has demonstrated effectiveness against various microbial strains, suggesting potential use in developing new antibiotics.
Medicinal Chemistry
Ongoing research aims to explore the therapeutic applications of this compound in drug development:
- Inhibitors of cGAS : Some derivatives are being studied for their ability to inhibit cyclic GMP-AMP synthase (cGAS), which is involved in autoimmune responses. This could lead to new treatments for autoimmune diseases .
Industrial Applications
In the industrial sector, this compound is utilized as an intermediate in producing specialty chemicals and other valuable compounds. Its unique properties make it suitable for various applications in chemical manufacturing.
Case Study 1: Antiviral Activity
A study published in Pharmaceutical Research investigated the antiviral effects of indole derivatives similar to this compound. The findings revealed significant inhibition of viral replication in vitro, supporting its potential use as an antiviral agent .
Case Study 2: Anticancer Properties
Research highlighted in Journal of Medicinal Chemistry focused on the anticancer properties of related indole compounds. The study demonstrated that these compounds could induce apoptosis in various cancer cell lines by activating specific apoptotic pathways .
Case Study 3: Inhibition of cGAS
A patent application detailed the synthesis and biological evaluation of compounds related to this compound as inhibitors of cGAS. These findings suggest a promising avenue for treating autoimmune diseases by modulating immune responses .
Mechanism of Action
The mechanism of action of potassium 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carbodithioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of viral replication, induction of apoptosis in cancer cells, or disruption of microbial cell walls .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The tert-butyl carboxylate analogs in demonstrate how substituents influence melting points and yields:
- tert-Butyl 8-methoxy derivative (8c) : Melting point 170–171°C, 84% yield.
- tert-Butyl 8-bromo derivative (8d) : Higher melting point (177–178°C), 82% yield.
- tert-Butyl 6-chloro derivative (8e) : Highest melting point (185–186°C), 87% yield .
The methoxy group in 8c likely reduces intermolecular interactions compared to halogens (Br, Cl), explaining its lower melting point. Similarly, the potassium carbodithioate group in the target compound may further alter solubility and thermal stability due to its ionic nature.
Table 1: Comparison of Pyridoindole Derivatives
Reactivity and Metabolic Stability
- Carbodithioate Reactivity : Potassium carbodithioates (e.g., C12-xanthate) participate in radical reactions and enzyme inhibition . The target compound’s -CSS⁻K⁺ group may similarly act as a nucleophile or metal chelator.
- Metabolic Activation: Trp-P-2 (3-amino-1-methyl-5H-pyrido[4,3-b]indole) undergoes species-dependent N-hydroxylation, a critical step for mutagenicity . The 8-methoxy group in the target compound could block such metabolic activation, enhancing safety.
Biological Activity
Potassium 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carbodithioate is an indole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.
The compound is synthesized through multi-step organic reactions involving indole derivatives. Common methods include alkylation, methoxylation, and carbodithioate formation. The synthesis typically requires controlled temperatures and organic solvents to optimize yields and purity.
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₃KN₂OS |
| CAS Number | 1219561-93-9 |
| IUPAC Name | Potassium; 8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbodithioate |
Antiviral Properties
Research indicates that this compound exhibits antiviral activity by inhibiting viral replication. This is achieved through its interaction with viral enzymes and host cell pathways.
Anticancer Activity
The compound has shown promise in anticancer studies. It induces apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and death. For instance, studies have demonstrated significant cytotoxic effects against breast cancer cells (MCF-7 and MDA-MB-231), particularly when combined with established chemotherapeutic agents like doxorubicin.
Antimicrobial Effects
This compound also displays antimicrobial properties. It disrupts microbial cell wall synthesis and has been tested against a range of pathogens, showing effectiveness comparable to traditional antibiotics.
The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets:
- Enzyme Inhibition : It inhibits key enzymes involved in viral replication and cancer cell metabolism.
- Receptor Modulation : The compound interacts with receptors that regulate apoptosis and inflammation.
- Cell Cycle Disruption : It affects the cell cycle progression in cancer cells, leading to increased apoptosis.
Study 1: Anticancer Efficacy
A study evaluated the anticancer activity of this compound against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values significantly lower than those of control treatments.
Study 2: Antiviral Activity
In vitro assays demonstrated that the compound inhibited the replication of specific viruses by over 70%, suggesting its potential as a therapeutic agent for viral infections.
Q & A
Q. Methodological Answer :
QSAR Modeling : Use Schrödinger’s QikProp to predict logP (target ~2.5 for blood-brain barrier penetration) and solubility (>50 µM in PBS).
Docking Studies (AutoDock Vina) : Simulate binding to targets like CRTH2 (e.g., setipiprant’s ΔG = −9.2 kcal/mol) .
Metabolic Stability : Apply CYP450 isoform models (e.g., CYP3A4) to identify vulnerable sites (e.g., methoxy demethylation) .
Example : Methylation of the indole nitrogen improved metabolic half-life (t₁/₂ increased from 1.2 to 4.7 h in human liver microsomes) .
Basic: What are the safety considerations for handling this compound?
Q. Methodological Answer :
- Toxicity : Classified as Acute Toxicity Category 4 (oral LD50 >500 mg/kg). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store at −20°C under nitrogen to prevent carbodithioate oxidation .
- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
Advanced: What analytical techniques differentiate rotameric forms in solution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
